8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine
Description
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a cyclopentane ring. Key structural attributes include:
Properties
IUPAC Name |
2-chloro-11-(3-methylphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-4-2-5-11(8-10)14-9-15-18-13-7-3-6-12(13)16(17)20(15)19-14/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEVTARPTCCVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=C2)N=C4CCCC4=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation and alkylation reactions can be carried out using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in aqueous conditions at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkylating agents such as benzyl chloride or 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as protein kinases. It acts by inhibiting the activity of these enzymes, thereby modulating various cellular pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine and its analogs, focusing on structural variations, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Activity :
- Chlorine placement : Chlorine at position 8 (target compound) vs. position 7 (compound 8b) may alter electronic distribution and steric hindrance, affecting binding to biological targets .
- Aryl group variations : The m-tolyl group (target compound) provides moderate steric bulk and lipophilicity, whereas 4-chlorophenyl (compound in ) or 4-fluorophenyl (compound 8b) introduces electronegativity and polarity differences .
Functional Group Impact :
- Trifluoromethyl (CF₃) : Present in , this group increases logP (4.9975 vs. 4.0 in the target compound) and may enhance metabolic stability and membrane permeability .
- N-linked substituents : Derivatives like 12b () show antioxidant activity, suggesting that nitrogen-linked groups can modulate redox properties.
Synthetic Strategies: The target compound’s cyclopenta ring likely requires cyclization steps similar to those in , where 1,3-diketones or keto esters react with aminopyrazoles. Substituent introduction (e.g., m-tolyl) may involve Suzuki-Miyaura coupling or direct electrophilic substitution .
Polar surface area: The m-tolyl group’s nonpolar nature contrasts with fluorinated or chlorinated aryl groups, influencing solubility and protein interactions .
Biological Activity
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14ClN3
- Molecular Weight : 283.76 g/mol
- CAS Number : 889939-52-0
Biological Activity Overview
Recent studies have highlighted the significant biological activities associated with this compound:
- Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism :
-
Anticancer Properties :
- The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in anticancer research. Compounds within this class have been evaluated for their ability to inhibit various cancer cell lines. For instance, a study demonstrated that specific derivatives exhibit antiproliferative effects against human cancer cells by inducing apoptosis and cell cycle arrest .
-
Enzymatic Inhibition :
- Several studies have reported that pyrazolo[1,5-a]pyrimidines act as inhibitors of key enzymes involved in cellular signaling pathways. This includes dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TrkA), which are critical for cell proliferation and survival .
The mechanisms underlying the biological activities of this compound are diverse:
- CRF1 Receptor Modulation : By antagonizing the CRF1 receptor, the compound may reduce anxiety-like behaviors and modulate stress responses.
- Cell Cycle Regulation : Inhibition of CDK2 disrupts normal cell cycle progression, leading to reduced cancer cell viability.
Case Study 1: CRF1 Antagonism
In a study aimed at identifying effective CRF1 antagonists, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines. The findings indicated that 8-Chloro-2-m-tolyl derivatives exhibited significant binding affinity to the CRF1 receptor and effectively blocked its activation in vitro .
Case Study 2: Anticancer Activity
A recent investigation evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. The results showed that certain compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Comparative Biological Activity Table
Q & A
Basic: What are the common synthetic strategies for preparing 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) starting with substituted 1H-pyrazole-5-amine derivatives. Cyclocondensation with dicarbonyl synthons or cyclopentanone derivatives under conventional heating or microwave-assisted conditions is widely employed to form the fused pyrazolo[1,5-a]pyrimidine core. Microwave-assisted methods (MAORs) improve reaction efficiency and yield by reducing reaction time and side products . For example, coupling m-tolyl-substituted pyrazole intermediates with chloro-substituted cyclopenta[d]pyrimidine precursors can introduce the 8-chloro and m-tolyl groups. Post-synthetic modifications, such as halogenation or cross-coupling reactions, may further diversify substituents .
Basic: Which pharmacological targets are associated with this compound?
Methodological Answer:
This scaffold has shown activity as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, with in vitro binding assays (e.g., competitive displacement of radiolabeled ligands) and in vivo models like stress-induced hyperthermia or carrageenan-induced inflammation . It also exhibits kinase inhibition (e.g., CDK2, CDK9) via ATP-binding site competition, validated through kinase inhibition assays and crystallographic studies . COX-2 selectivity has been observed in derivatives with 6,7-disubstitution, assessed via human whole-blood COX-1/COX-2 inhibition assays .
Basic: What analytical techniques are used to characterize its structure?
Methodological Answer:
- X-ray crystallography : Determines molecular conformation (e.g., planarity of the pyrazolo[1,5-a]pyrimidine core, dihedral angles between substituents and the central ring) .
- NMR spectroscopy : Assigns substituent positions (e.g., ¹H NMR for methyl/m-tolyl groups, ¹³C NMR for cyclopenta ring carbons).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches) .
Advanced: How can regioselective C-H arylation be achieved in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Regioselective arylation at C3 or C7 positions is controlled via palladium catalysis. For C7 arylation (most acidic site), use SPhos as a bisaryl phosphine ligand to stabilize the transition state. For C3 (electron-rich site), ligand-free conditions promote direct arylation. Catalyst choice and reaction solvent (e.g., toluene for C7, DMF for C3) are critical. Mechanistic studies suggest oxidative addition and concerted metalation-deprotonation pathways for C3 vs. C7 selectivity .
Advanced: How can substituent optimization enhance target selectivity in kinase inhibition?
Methodological Answer:
- Position 6/7 substitution : Bulky groups (e.g., trifluoromethyl at C7) improve CDK2 selectivity by occupying hydrophobic pockets in the kinase ATP-binding site.
- Electron-withdrawing groups : Enhance binding affinity through polar interactions (e.g., 8-chloro increases electrophilicity).
- Structure-activity relationship (SAR) studies : Systematic variation of substituents followed by enzymatic assays (e.g., IC₅₀ determination) and molecular docking to identify key interactions .
Advanced: What in vivo models are appropriate for evaluating CRF1 antagonism?
Methodological Answer:
- Carrageenan-induced paw edema : Measures anti-inflammatory efficacy via reduction in edema volume.
- Air-pouch model : Quantifies leukocyte infiltration and cytokine levels (e.g., IL-6, TNF-α) after compound administration.
- Pharmacokinetic (PK) studies : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS to measure plasma and brain concentrations .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Control variables like cell lines (e.g., HEK293 vs. CHO for CRF1), ligand concentrations, and incubation times.
- Meta-analysis : Compare IC₅₀ values, binding kinetics, and off-target effects from multiple studies.
- Counter-screening : Test against related targets (e.g., CRF2 for selectivity) to rule out cross-reactivity .
Advanced: How does crystallographic data inform molecular conformation and SAR?
Methodological Answer:
X-ray structures reveal:
- Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar (deviation <0.02 Å), facilitating π-π stacking with aromatic residues in target proteins.
- Substituent orientation : Dihedral angles (e.g., 14.1° for m-tolyl group) influence steric interactions and binding pocket compatibility.
- Intermolecular interactions : Halogen bonding (Cl···Cl, 3.475 Å) and van der Waals forces stabilize crystal packing, which can correlate with solubility and formulation stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
